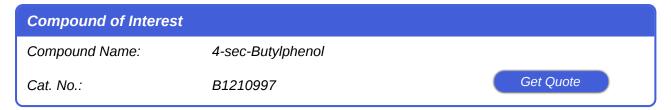


Application Notes and Protocols for the Analytical Detection of 4-sec-butylphenol

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These application notes provide detailed methodologies for the detection and quantification of **4-sec-butylphenol** in various sample matrices. The protocols are intended for researchers, scientists, and professionals in drug development and environmental analysis.

Introduction

4-sec-butylphenol is an organic compound used in the manufacturing of resins, and as an intermediate in the synthesis of other chemicals. Due to its potential endocrine-disrupting properties and environmental persistence, sensitive and reliable analytical methods for its detection are crucial. This document outlines protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography with Flame Ionization Detection (GC-FID).

Quantitative Data Summary

The following table summarizes the performance of various analytical methods for the determination of **4-sec-butylphenol**.



Analytical Method	Matrix	Limit of Detection (LOD)	Limit of Quantificati on (LOQ)	Recovery (%)	Reference
GC-MS	Wine	1 μg/L	-	-	[1]
HPLC-UV	Water	-	-	-	[2]
GC-FID	Solvent	-	-	-	[3]

Note: Quantitative data such as LOD, LOQ, and recovery rates are often specific to the study and matrix. The provided data is based on available information from the search results. Further validation is recommended for specific applications.

Experimental Protocols Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol is suitable for the analysis of **4-sec-butylphenol** in liquid samples such as wine. [1]

- 3.1.1. Sample Preparation: Headspace Solid-Phase Microextraction (SPME)
- Place a 10 mL wine sample into a 20 mL SPME glass vial.
- Add approximately 2 g of NaCl.
- If an internal standard is used, add 50 μL of a 5 mg/L solution of 4-tert-butylphenol-d13.
- Seal the vial with a perforated cap and a Teflon seal.
- Incubate the vial for 20 minutes at 40 °C to allow for headspace extraction onto the SPME fiber.
- 3.1.2. GC-MS Instrumentation and Conditions
- Injector:



o Temperature: 260 °C

Mode: Splitless

Desorption Time: 10 minutes

Carrier Gas: Helium at a flow rate of 1 mL/min.

Column: 5MS UI (30 m x 0.25 mm x 0.25 μm) or equivalent.

Oven Temperature Program:

Initial temperature: 50 °C

Ramp: 10 °C/min to 300 °C

Hold: 3 minutes at 300 °C

Transfer Line Temperature: 300 °C

Mass Spectrometer (MS) Parameters:

Source Temperature: 250 °C

Quadrupole Temperature: 150 °C

Acquisition Mode: Selected Ion Monitoring (SIM)

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is applicable for the analysis of alkylphenols in aqueous samples.[2]

- 3.2.1. Sample Preparation: Liquid-Liquid Extraction
- Acidify the sample to a pH of 2-3 with 1 N HCl.
- Add an equal volume of a 2:1 (v/v) mixture of ethyl acetate and n-hexane.



- Shake the mixture vigorously for 3 minutes.
- Centrifuge at 3,200 x g for 10 minutes to separate the layers.
- Collect the organic layer.
- Evaporate the organic extract to dryness under a stream of nitrogen.
- Reconstitute the residue in a suitable volume of acetonitrile for HPLC analysis.

3.2.2. HPLC Instrumentation and Conditions

- Column: Shim-pack VP-ODS (150 mm x 4.6 mm; 5 μm particle size) or equivalent C18 column.[2]
- Mobile Phase: Acetonitrile:Water (80:20, v/v).[2]
- Flow Rate: Typically 1.0 mL/min.
- Detector: UV/Vis detector set at a wavelength of 277 nm.[2]
- Injection Volume: 20 μL.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol was developed for the quantification of **4-sec-butylphenol** in an organic solvent matrix.[3]

3.3.1. Sample Preparation

For samples in a compatible organic solvent, direct injection may be possible. If the sample is in an aqueous matrix, a liquid-liquid extraction as described in section 3.2.1 should be performed, followed by solvent exchange to a solvent compatible with the GC-FID system.

3.3.2. GC-FID Instrumentation and Conditions

Injector:



o Temperature: 180 °C

Injection Volume: 5 μL

o Split Ratio: 2:1

• Carrier Gas: Hydrogen at a constant flow of 2.6 mL/min.

• Column: Agilent J&W CP8907 GC column or equivalent.

- Oven Temperature Program: The specific temperature program should be optimized for the separation of 4-sec-butylphenol from other components in the sample matrix.
- Detector (FID):

Temperature: 300 °C

Hydrogen Flow: 35 mL/min

o Air Flow: 280 mL/min

Visualizations



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Caption: Workflow for GC-MS analysis of **4-sec-butylphenol**.





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Caption: Workflow for HPLC-UV analysis of **4-sec-butylphenol**.

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